![molecular formula C9H10BrFN2O B13353831 3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
3-[(5-Bromo-2-fluorophenyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Bromo-2-fluorophenyl)amino)propanamide is an organic compound with the molecular formula C9H10BrFN2O It is a derivative of propanamide, featuring a bromine and fluorine-substituted phenyl group attached to an amino group, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-fluorophenyl)amino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and 3-bromopropionyl chloride.
Reaction: The 5-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with 3-bromopropionyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-((5-bromo-2-fluorophenyl)amino)propanoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed to yield 3-((5-bromo-2-fluorophenyl)amino)propanamide.
Industrial Production Methods
In an industrial setting, the production of 3-((5-Bromo-2-fluorophenyl)amino)propanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Bromo-2-fluorophenyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
3-((5-Bromo-2-fluorophenyl)amino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Bromo-2-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((5-Bromo-2-chlorophenyl)amino)propanamide
- 3-((5-Bromo-2-methylphenyl)amino)propanamide
- 3-((5-Bromo-2-nitrophenyl)amino)propanamide
Uniqueness
3-((5-Bromo-2-fluorophenyl)amino)propanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10BrFN2O |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluoroanilino)propanamide |
InChI |
InChI=1S/C9H10BrFN2O/c10-6-1-2-7(11)8(5-6)13-4-3-9(12)14/h1-2,5,13H,3-4H2,(H2,12,14) |
Clé InChI |
HERWYKJPNRWXMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)NCCC(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


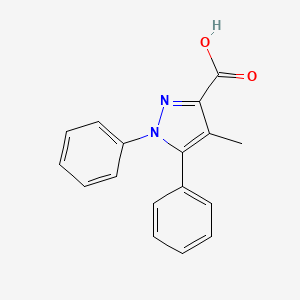
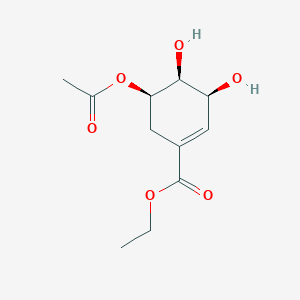
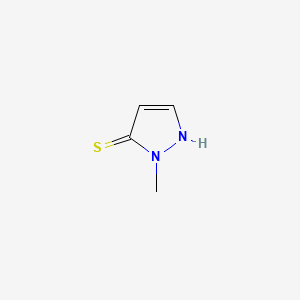
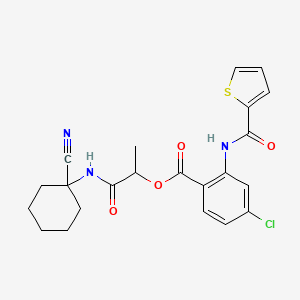
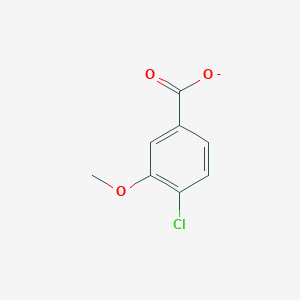
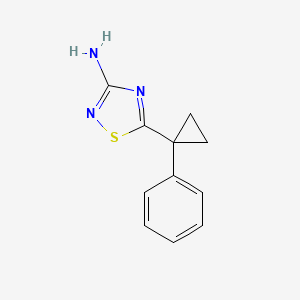
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)
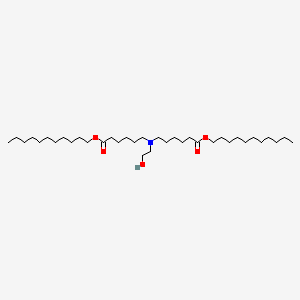
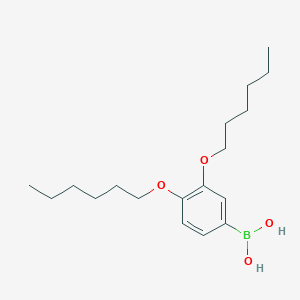
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
